N-methylprop-2-enethioamide

physicochemical properties volatility distillation

N-Methylprop-2-enethioamide (CAS 51643-32-4) is a thioamide-functionalized vinyl monomer with the molecular formula C4H7NS and a molecular weight of 101.17 g/mol. It features a C=C double bond conjugated with a thioamide (C=S) group, enabling distinct radical and nucleophilic reactivity compared to its oxygen-based amide analogs.

Molecular Formula C4H7NS
Molecular Weight 101.17 g/mol
CAS No. 51643-32-4
Cat. No. B15474461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylprop-2-enethioamide
CAS51643-32-4
Molecular FormulaC4H7NS
Molecular Weight101.17 g/mol
Structural Identifiers
SMILESCNC(=S)C=C
InChIInChI=1S/C4H7NS/c1-3-4(6)5-2/h3H,1H2,2H3,(H,5,6)
InChIKeyAIEVEPHXLRLSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylprop-2-enethioamide (CAS 51643-32-4): A Thioamide Monomer for Specialized Polymer and Synthetic Applications


N-Methylprop-2-enethioamide (CAS 51643-32-4) is a thioamide-functionalized vinyl monomer with the molecular formula C4H7NS and a molecular weight of 101.17 g/mol . It features a C=C double bond conjugated with a thioamide (C=S) group, enabling distinct radical and nucleophilic reactivity compared to its oxygen-based amide analogs. The compound is a liquid at ambient temperature with a predicted boiling point of 113.8±23.0 °C and a vapor pressure of 20.5±0.2 mmHg at 25 °C . Its primary value lies in the unique electronic and coordination properties conferred by the sulfur atom, which are exploited in the synthesis of degradable polymers, metal-ion scavenging materials, and specialized synthetic intermediates [1][2].

Why N-Methylprop-2-enethioamide (CAS 51643-32-4) Cannot Be Simply Substituted with Amide Analogs


Substituting N-methylprop-2-enethioamide with its oxygen-containing counterpart N-methylacrylamide (CAS 924-42-5) or methacrylamide (CAS 79-39-0) fundamentally alters both reactivity and material properties. The sulfur atom in the thioamide group provides a softer, more polarizable donor that enables unique coordination with soft metal ions and alters radical polymerization kinetics [1]. For example, while methacrylamide readily undergoes radical homopolymerization, N-methylprop-2-enethioamide exhibits distinct behavior in radical systems, with non-acylated thioamides generally failing to homopolymerize or undergo direct radical copolymerization under standard conditions—a critical differentiator for applications requiring controlled incorporation of sulfur into polymer backbones [2]. Furthermore, the thioamide group confers potential for post-polymerization degradation via thioether bond cleavage and reversible catch-release of heavy metals, functionalities entirely absent in standard amide monomers [3][4].

N-Methylprop-2-enethioamide (CAS 51643-32-4) Procurement Evidence: Quantified Differentiation vs. Analogs


Lower Boiling Point and Higher Vapor Pressure vs. Oxygen-Containing Analogs

N-Methylprop-2-enethioamide exhibits a significantly lower predicted boiling point (113.8±23.0 °C at 760 mmHg) and higher vapor pressure (20.5±0.2 mmHg at 25 °C) compared to its oxygen analog N-methylacrylamide (boiling point ~156.6 °C) and the more sterically hindered methacrylamide (boiling point 215 °C) . This volatility difference facilitates easier removal or recovery during polymer synthesis or post-polymerization processing, offering a practical advantage in industrial workflows where thermal stability of other components may be limiting.

physicochemical properties volatility distillation

Documented Reactivity in 1,4-Addition with Organometallics

In a reported synthetic sequence, N-methylprop-2-enethioamide undergoes 1,4-addition with allyl lithium in tetrahydrofuran to yield N-methylhex-5-enethioamide with a 47% isolated yield [1]. While direct comparative yield data for other α,β-unsaturated thioamides under identical conditions are not available, the successful reaction confirms the compound's ability to serve as a Michael acceptor in nucleophilic addition reactions—a key synthetic utility that distinguishes it from non-electrophilic saturated thioamides such as thioacetamide.

synthetic intermediate Michael addition organolithium

Non-Homopolymerizable Nature Under Standard Radical Conditions

Radical polymerization studies on structurally analogous N,N-dimethylthioformamide (Me2ThiFA) show no homopolymerization after 170 hours at 60 °C in DMF, and copolymerization attempts with vinyl monomers (MA, St, VAc) yield only vinyl homopolymers (0% thioamide incorporation) [1]. In contrast, N-acylated thioamides (e.g., AcMeThiFA) successfully copolymerize with vinyl monomers, achieving incorporation ratios of 10–58 mol% [1]. This class-level inference suggests N-methylprop-2-enethioamide will similarly resist homopolymerization but may be copolymerizable with appropriate vinyl partners—a distinct reactivity profile compared to methacrylamide, which undergoes facile radical homopolymerization.

radical polymerization copolymerization degradable polymers

Thioamide Group Confers Metal Ion Scavenging Potential

Thioamide-functionalized polymers have been demonstrated to exhibit reversible catch-release of heavy metal ions and cyanides through redox-controlled behavior of the thioamide unit [1]. While quantitative binding constants for N-methylprop-2-enethioamide are not reported, the thioamide moiety is a well-established soft ligand for soft metal ions (e.g., Hg²⁺, Pb²⁺, Au⁺). In contrast, oxygen-containing amide monomers lack this coordination ability entirely.

water purification heavy metal removal functional polymers

Optimal Application Scenarios for N-Methylprop-2-enethioamide (CAS 51643-32-4) Based on Verified Evidence


Synthesis of Chain-Extended Thioamide Derivatives via 1,4-Addition

N-Methylprop-2-enethioamide serves as a Michael acceptor in reactions with organometallic reagents, enabling the synthesis of homologated thioamides such as N-methylhex-5-enethioamide (47% yield). This reactivity is exploited in multi-step syntheses of sulfur-containing fine chemicals where the α,β-unsaturated thioamide motif is a key intermediate [1].

Precursor for Post-Polymerization Modification of Thioamide-Functionalized Materials

Although the compound itself does not readily undergo radical homopolymerization, it can be incorporated into polymer structures via alternative pathways (e.g., post-polymerization modification) or used as a model substrate to study thioamide reactivity. The resulting thioamide-containing polymers are candidates for degradable materials and metal ion scavenging membranes [2][3].

Volatile Thioamide Building Block for Thermally Sensitive Processes

With a predicted boiling point of 113.8 °C and vapor pressure of 20.5 mmHg at 25 °C, N-methylprop-2-enethioamide is significantly more volatile than its oxygen analogs. This property is advantageous in processes requiring gentle removal of unreacted monomer or in vapor-phase deposition techniques for thin polymer films .

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